molecular formula C8H19N B13441851 N,5-Dimethyl-1-hexanamine

N,5-Dimethyl-1-hexanamine

Cat. No.: B13441851
M. Wt: 129.24 g/mol
InChI Key: KWZKRXPJUJHQQU-UHFFFAOYSA-N
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Description

N,5-Dimethyl-1-hexanamine is an organic compound classified as an amine It is a derivative of hexanamine, where the nitrogen atom is bonded to a hexane chain with two methyl groups attached at the nitrogen and the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N,5-Dimethyl-1-hexanamine can be synthesized through several methods. One common approach involves the alkylation of hexanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of nitriles or imines derived from hexanamine. This process is carried out under high pressure and temperature, using catalysts such as palladium or nickel to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-1-hexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,5-Dimethyl-1-hexanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which N,5-Dimethyl-1-hexanamine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexanamine: A primary amine with a similar structure but without the methyl substitutions.

    N,N-Dimethylhexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    Methylhexanamine: An amine with a similar carbon chain length but different substitution patterns.

Uniqueness

N,5-Dimethyl-1-hexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N,5-dimethylhexan-1-amine

InChI

InChI=1S/C8H19N/c1-8(2)6-4-5-7-9-3/h8-9H,4-7H2,1-3H3

InChI Key

KWZKRXPJUJHQQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCNC

Origin of Product

United States

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